2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride
Overview
Description
2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound with the molecular formula C6H11N·HCl. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes a pyrrole ring with an ethyl group at the 2-position and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride typically involves the reaction of ethylamine with 2,5-dihydro-1H-pyrrole under acidic conditions to form the hydrochloride salt. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The ethyl group or the pyrrole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrrole compounds .
Scientific Research Applications
2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
2-Ethyl-2,5-dihydro-1H-pyrrole hydrochloride can be compared with other similar compounds, such as:
2,5-Dihydro-1H-pyrrole: Lacks the ethyl group and hydrochloride salt form, making it less versatile in certain applications.
1-Ethyl-2,5-dihydro-1H-pyrrole: Has the ethyl group at a different position, which can affect its reactivity and properties.
2-Ethyl-1H-pyrrole: Fully aromatic pyrrole ring, leading to different chemical behavior and applications.
The unique structure of this compound, with its ethyl group and hydrochloride salt form, provides distinct advantages in terms of reactivity, solubility, and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-ethyl-2,5-dihydro-1H-pyrrole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h3-4,6-7H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKDOLJYFHFNJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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